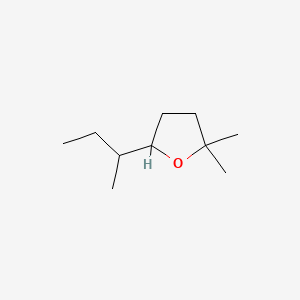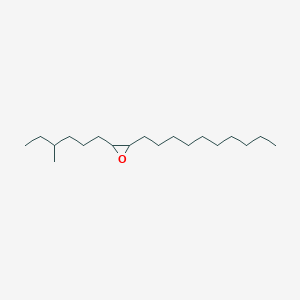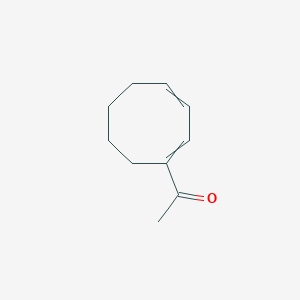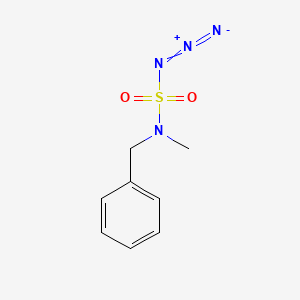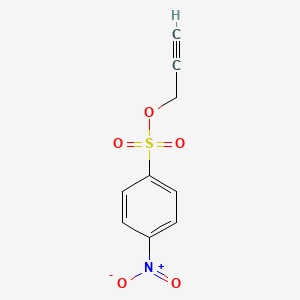
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C9H7NO5S It is characterized by the presence of a prop-2-yn-1-yl group attached to a 4-nitrobenzene-1-sulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 4-nitrobenzenesulfonyl chloride. The reaction typically requires the use of a base catalyst, such as triethylamine or sodium carbonate, to facilitate the formation of the sulfonate ester . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted nitrobenzenes with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学研究应用
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets through various pathways:
相似化合物的比较
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be compared with similar compounds such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but lacks the sulfonate group, which affects its reactivity and applications.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of a nitro group, leading to different chemical properties and uses.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group, which influences its solubility and reactivity.
属性
CAS 编号 |
34646-10-1 |
|---|---|
分子式 |
C9H7NO5S |
分子量 |
241.22 g/mol |
IUPAC 名称 |
prop-2-ynyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H7NO5S/c1-2-7-15-16(13,14)9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 |
InChI 键 |
DCWXVKHQGUXMEL-UHFFFAOYSA-N |
规范 SMILES |
C#CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


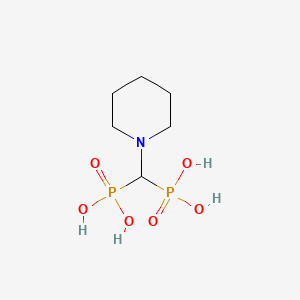
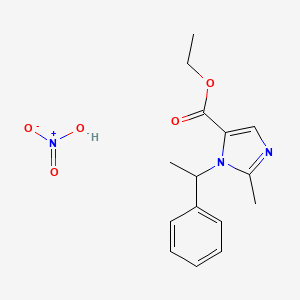
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
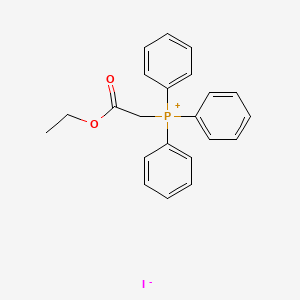

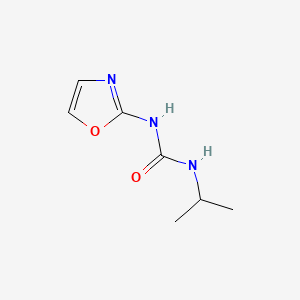
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
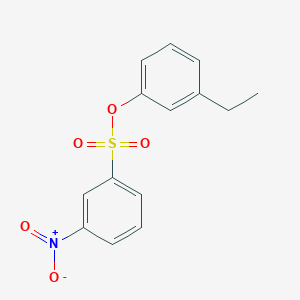
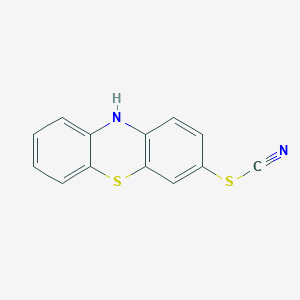
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
